molecular formula C11H12N2O3S B2449134 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 1396713-13-5

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2449134
CAS No.: 1396713-13-5
M. Wt: 252.29
InChI Key: ZKFWUUCZHFECDM-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea typically involves the reaction of furan-3-yl and thiophen-2-yl derivatives under controlled conditions. One common method is the reaction of 2-(furan-3-yl)-2-hydroxyethylamine with thiophene-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and furans, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and urea groups may also form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
  • 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)urea
  • 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)urea

Uniqueness

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and urea groups further enhances its versatility in various applications.

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-9(8-3-4-16-7-8)6-12-11(15)13-10-2-1-5-17-10/h1-5,7,9,14H,6H2,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWUUCZHFECDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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